molecular formula C8H8ClN3O2 B1358184 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride CAS No. 115049-73-5

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride

Cat. No.: B1358184
CAS No.: 115049-73-5
M. Wt: 213.62 g/mol
InChI Key: VYSNUTFOAWAGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidase (DAAO), where it acts as an inhibitor . This interaction is crucial for studying the modulation of enzyme activity and understanding the biochemical pathways involving d-amino acids. The compound’s ability to inhibit DAAO suggests its potential use in therapeutic applications for nervous system-associated diseases .

Cellular Effects

The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cell lines . This indicates its potential as an anti-cancer agent, as it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its importance in cancer research and therapy development .

Molecular Mechanism

At the molecular level, 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of d-amino acid oxidase by forming hydrogen bonds and π-π stacking interactions with the enzyme’s active site . These interactions lead to the inhibition of enzyme activity, which in turn affects the metabolic pathways involving d-amino acids. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride have been studied over time. Studies have shown that the compound can maintain its inhibitory activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits d-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications .

Metabolic Pathways

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is involved in metabolic pathways that include the oxidation of d-amino acids. It interacts with enzymes such as d-amino acid oxidase, which plays a key role in the catabolism of d-amino acids . The compound’s inhibitory effect on this enzyme can alter metabolic flux and affect the levels of metabolites involved in these pathways .

Transport and Distribution

The transport and distribution of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications .

Subcellular Localization

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can interact with its target enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method . The reaction conditions are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These catalysts facilitate the efficient synthesis of quinoxaline derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield 1,4-dihydroquinoxaline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

Scientific Research Applications

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSNUTFOAWAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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